N-(5-bromopyridin-2-yl)pent-4-enamide
Description
N-(5-bromopyridin-2-yl)pent-4-enamide is a brominated pyridine derivative featuring a pent-4-enamide substituent. The compound consists of a 5-bromopyridin-2-yl moiety linked via an amide bond to a pent-4-enoyl chain (CH₂=CHCH₂CH₂CO-). This structure combines the electron-withdrawing bromine atom on the pyridine ring with a flexible, unsaturated aliphatic chain, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZUYYUKXXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)pent-4-enamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with pent-4-enylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)pent-4-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an N-substituted pyridyl amide.
Hydrolysis: The major products are 5-bromopyridine-2-carboxylic acid and pent-4-enylamine.
Scientific Research Applications
N-(5-bromopyridin-2-yl)pent-4-enamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridyl ring may play a crucial role in binding to the target site, while the amide group can form hydrogen bonds with surrounding residues . The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-bromopyridin-2-yl)pent-4-enamide with structurally related bromopyridine derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects : The target compound’s pent-4-enamide group provides greater flexibility and lipophilicity compared to the smaller acetamide group in or the polar sulfonamide in .
- Aromatic Systems : Pyrimidine derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms, whereas pyridine-based compounds (e.g., target, ) prioritize π-π stacking interactions.
- Electron-Withdrawing Groups : Bromine and chlorine substituents (e.g., ) increase electrophilicity, influencing reactivity in cross-coupling reactions.
Physicochemical Properties
- Solubility : Sulfonamides () are highly polar due to the SO₂ group, favoring aqueous solubility. In contrast, the target compound’s aliphatic chain enhances lipophilicity, likely improving membrane permeability .
- Crystallinity : The acetamide derivative () exhibits a well-defined crystal structure (R factor = 0.034), stabilized by N–H⋯O hydrogen bonds. The pentenamide’s unsaturated chain may reduce crystallinity due to conformational flexibility .
- Reactivity : The pent-4-enamide’s double bond offers sites for chemical modification (e.g., cycloadditions), whereas sulfonamides () are more chemically inert .
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